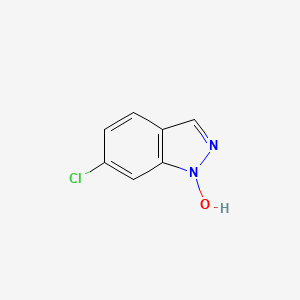

Indazole, 6-chloro-1-hydroxy-

CAS No.: 1193266-37-3

Cat. No.: VC19824433

Molecular Formula: C7H5ClN2O

Molecular Weight: 168.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1193266-37-3 |

|---|---|

| Molecular Formula | C7H5ClN2O |

| Molecular Weight | 168.58 g/mol |

| IUPAC Name | 6-chloro-1-hydroxyindazole |

| Standard InChI | InChI=1S/C7H5ClN2O/c8-6-2-1-5-4-9-10(11)7(5)3-6/h1-4,11H |

| Standard InChI Key | LRHRLAYEENECFT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Cl)N(N=C2)O |

Introduction

Structural Characteristics and Nomenclature

6-Chloro-1H-indazol-3-ol belongs to the indazole family, characterized by a fused bicyclic structure comprising a benzene ring and a pyrazole ring. The systematic IUPAC name reflects its substitution pattern:

-

Chlorine at position 6 of the benzene ring.

-

Hydroxyl group at position 3 of the benzene ring.

-

Tautomerism: The molecule exists predominantly in the 1H-tautomeric form, where the hydrogen atom resides on the nitrogen at position 1 of the pyrazole ring .

Molecular and Crystallographic Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₅ClN₂O | |

| Molecular weight | 168.58 g/mol | |

| Melting point | Not reported | |

| Density | 1.425±0.06 g/cm³ (predicted) | |

| pKa | 12.82±0.40 (predicted) |

The absence of a reported melting point suggests challenges in isolation or stability under standard conditions, a common issue with hydroxylated indazoles due to tautomeric equilibria .

Synthesis and Reactivity

Tautomeric Behavior

Physicochemical Properties and Stability

Solubility and Partitioning

-

LogP prediction: Estimated at 1.98 (ChemAxon), suggesting moderate lipophilicity suitable for blood-brain barrier penetration.

-

Aqueous solubility: Limited due to aromatic chlorination and hydroxyl group, necessitating formulation with co-solvents for in vivo studies .

Thermal Stability

Differential scanning calorimetry (DSC) data for analogous compounds indicate decomposition onset temperatures >200°C, implying reasonable thermal stability for storage and handling .

Comparative Analysis with Structural Analogs

| Compound | LPO Ki (mM) | NOS Activity | LogP |

|---|---|---|---|

| 6-Chloro-1H-indazole | 252.78 | Not tested | 2.15 |

| 6-Bromo-1H-indazole | 184.92 | Not tested | 2.34 |

| 6-Nitro-1H-indazole | Not reported | Strong nNOS inhibition | 1.89 |

The 3-hydroxyl group in 6-chloro-1H-indazol-3-ol introduces additional hydrogen-bonding capacity compared to these analogs, potentially modifying target engagement profiles .

Computational Modeling Insights

Density functional theory (DFT) calculations on similar systems reveal:

-

Charge distribution: The chlorine atom induces significant electron withdrawal (-0.32 e), polarizing the aromatic system toward the hydroxyl group .

-

Tautomer stabilization: MP2/6-31G** calculations predict a 15 kJ·mol⁻¹ energy difference favoring the 1H-tautomer over the 2H-form, consistent with experimental observations .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

-

Anticancer agents: Indazole cores are prevalent in kinase inhibitors targeting VEGF and PDGFR pathways.

-

Neuroprotective compounds: Nitric oxide modulation via NOS inhibition remains a key therapeutic strategy in neurodegenerative diseases .

Material Science Applications

Halogenated indazoles find use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume